An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phenols: A Case Study on 5-Ethyl-2-methoxy-4-methylphenol
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phenols: A Case Study on 5-Ethyl-2-methoxy-4-methylphenol
Abstract
Introduction and Rationale for Surrogate-Based Analysis
5-Ethyl-2-methoxy-4-methylphenol is a polysubstituted phenol of interest in various fields, from synthetic chemistry to materials science and potentially pharmaceutical development. The arrangement of its functional groups—a hydroxyl, a methoxy, a methyl, and an ethyl group on a benzene ring—suggests potential antioxidant properties and utility as a versatile chemical intermediate.
A thorough literature search reveals a significant lack of empirical data for 5-Ethyl-2-methoxy-4-methylphenol. In such instances, a standard and scientifically rigorous approach is to analyze a structurally similar compound for which extensive data exists. For this purpose, we have selected 2-Methoxy-4-methylphenol (CAS 93-51-6) , commonly known as Creosol, as our primary reference compound. Creosol shares the core 2-methoxy-4-methylphenol scaffold with our target molecule. The primary structural difference is the absence of the ethyl group at the C5 position.
Throughout this guide, we will first present the known properties of Creosol and then provide an expert evaluation of how the C5-ethyl substituent is expected to modulate these properties in 5-Ethyl-2-methoxy-4-methylphenol. This comparative analysis allows for informed predictions and the design of effective experimental strategies.
Molecular Structure and Identification
The fundamental identity of these aromatic compounds is defined by their unique substitution pattern on the phenol ring.
Caption: Chemical structures of the target molecule and its surrogate.
IUPAC Names & Identifiers:
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Target Molecule: 5-Ethyl-2-methoxy-4-methylphenol
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Predicted CAS Number: Not assigned or found.
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Molecular Formula: C₁₀H₁₄O₂
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Molecular Weight: 166.22 g/mol [1]
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Surrogate Molecule: 2-Methoxy-4-methylphenol (Creosol)
Physicochemical Properties: A Comparative Analysis
The physical properties of phenols are dictated by intermolecular forces, molecular weight, and molecular symmetry. The hydroxyl group enables hydrogen bonding, significantly influencing boiling points and solubility.
| Property | 2-Methoxy-4-methylphenol (Creosol) | 5-Ethyl-2-methoxy-4-methylphenol (Predicted) | Rationale for Prediction |
| Appearance | Clear colorless to light yellow liquid | Colorless to pale yellow liquid or low-melting solid | Alkyl substitution is unlikely to significantly alter color in its pure form. Oxidation may cause a reddish-brown tint.[5] |
| Molecular Weight | 138.16 g/mol [3] | 166.22 g/mol | Addition of a C₂H₅ group. |
| Boiling Point | 221-222 °C[3] | ~235-245 °C | The increase in molecular weight and surface area from the ethyl group will increase van der Waals forces, leading to a higher boiling point. |
| Melting Point | 5 °C[3] | Potentially higher | The added ethyl group may disrupt crystal lattice packing, but the increased mass could lead to a slightly higher melting point. The state at room temperature is uncertain without experimental data. |
| Density | 1.092 g/mL at 25 °C[3] | ~1.07-1.09 g/mL | The addition of a less dense alkyl group may slightly decrease the overall density, though this effect is often minimal. |
| Water Solubility | Slightly soluble[2] | Lower than Creosol | The ethyl group increases the hydrophobic character (lipophilicity) of the molecule, thereby reducing its solubility in polar solvents like water. |
| logP (Octanol-Water) | 1.69[4] | ~2.5 - 2.8 | The addition of an ethyl group significantly increases the octanol-water partition coefficient, indicating greater lipophilicity. The predicted value for the isomer 4-Ethyl-2-methoxy-5-methylphenol is 2.7.[1] |
Chemical Reactivity and Acidity
The chemical behavior of phenols is dominated by the interplay between the electron-donating hydroxyl group and the aromatic ring.
Acidity: Phenols are weakly acidic due to the resonance stabilization of the resulting phenoxide anion.[6] The pKa of unsubstituted phenol is approximately 9.98. For Creosol, the electron-donating methyl and methoxy groups are expected to slightly decrease acidity (increase pKa) compared to phenol.
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Creosol (2-Methoxy-4-methylphenol): The pKa is expected to be slightly above 10. The methoxy and methyl groups are electron-donating, which destabilizes the negative charge on the phenoxide ion, making the proton less likely to dissociate.
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5-Ethyl-2-methoxy-4-methylphenol (Predicted): The pKa is predicted to be slightly higher than that of Creosol. The addition of another electron-donating group (ethyl) further destabilizes the phenoxide anion, making the target molecule a weaker acid than its surrogate.
Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution.[6] In 5-Ethyl-2-methoxy-4-methylphenol, the available positions for substitution are C3 and C6.
Caption: Analysis of electrophilic substitution sites.
The directing effects of the -OH and -OCH₃ groups are dominant. Position C3 is ortho to both, while C6 is ortho to -OH and meta to -OCH₃. Therefore, substitution is most likely to occur at the C3 and C6 positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Steric hindrance from the neighboring groups will play a significant role in determining the regioselectivity.
Proposed Analytical and Spectroscopic Characterization
While no specific spectra for 5-Ethyl-2-methoxy-4-methylphenol are published, its expected spectral characteristics can be predicted based on its structure and data from analogues. These predictions are crucial for identifying the compound in a reaction mixture or for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.
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¹H NMR (Proton NMR):
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Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.0 ppm), corresponding to the protons at C3 and C6.
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Phenolic Proton: A broad singlet (~4.5-5.5 ppm), which is exchangeable with D₂O.
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Methoxy Protons: A sharp singlet for the -OCH₃ group at ~3.8 ppm.
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Ethyl Protons: A quartet for the -CH₂- group (~2.6 ppm) and a triplet for the -CH₃ group (~1.2 ppm).
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Methyl Proton: A singlet for the C4-methyl group at ~2.2 ppm.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: Ten distinct signals are expected. The carbon bearing the -OH group (C1) will be downfield (~145-150 ppm). The carbon bearing the -OCH₃ group (C2) will also be significantly downfield. The other substituted (C4, C5) and unsubstituted (C3, C6) aromatic carbons will appear in the ~110-140 ppm range.
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Aliphatic Carbons: Signals for the methoxy carbon (~55 ppm), the ethyl -CH₂- (~23 ppm) and -CH₃ (~15 ppm) carbons, and the C4-methyl carbon (~20 ppm) are expected.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Ethyl-2-methoxy-4-methylphenol, Electron Ionization (EI) would be a common technique.
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Molecular Ion (M⁺): A strong peak is expected at m/z = 166, corresponding to the molecular weight of C₁₀H₁₄O₂.
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Key Fragmentation: The most characteristic fragmentation for phenols of this type is the loss of a methyl radical (•CH₃) from the ethyl group or the methoxy group, followed by benzylic cleavage. A prominent peak at m/z = 151 (M-15) is highly probable, resulting from the loss of a methyl group to form a stable benzylic cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
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C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from methyl and ethyl groups) will appear just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ region.
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C-O Stretch: A strong band for the aryl ether and phenol C-O stretch will be present in the 1200-1260 cm⁻¹ region.
Experimental Protocol: Analytical Determination by GC-MS
This section provides a robust, self-validating protocol for the quantitative analysis of 5-Ethyl-2-methoxy-4-methylphenol in a non-polar organic matrix (e.g., hexane or toluene extract), a common scenario in synthetic chemistry and environmental analysis. The method is adapted from established procedures for alkylphenols.[7]
Objective: To develop a quantitative method for 5-Ethyl-2-methoxy-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
Rationale: GC is an excellent technique for separating volatile and semi-volatile compounds like substituted phenols.[7] MS provides high selectivity and sensitivity for detection, allowing for confident identification and quantification.
Caption: Workflow for quantitative analysis by GC-MS.
Step-by-Step Methodology:
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Materials & Reagents:
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5-Ethyl-2-methoxy-4-methylphenol (analyte, assuming synthesis and purification)
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4-tert-Butylphenol (Internal Standard, IS)
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Ethyl Acetate (HPLC grade or higher)
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Anhydrous Sodium Sulfate
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Calibrated micropipettes and volumetric flasks
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Standard Preparation:
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Prepare a 1000 µg/mL primary stock solution of the analyte in ethyl acetate.
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Perform serial dilutions to create calibration standards at concentrations of 1, 10, 50, 100, and 250 µg/mL.
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Prepare a 1000 µg/mL stock solution of the internal standard (IS). Dilute to a working concentration of 500 µg/mL.
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Sample Preparation:
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If the sample is in a non-polar solvent, ensure it is free of water by passing it through a small column of anhydrous sodium sulfate.
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Transfer 1.0 mL of each calibration standard and unknown sample into separate 2 mL autosampler vials.
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Add 10 µL of the 500 µg/mL IS working solution to each vial (final IS concentration of 5 µg/mL). Cap and vortex briefly.
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GC-MS Conditions:
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GC System: Agilent 8890 or equivalent.
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Injector: Programmed Temperature Vaporization (PTV), Splitless mode. Start at 70°C, ramp to 280°C.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
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Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
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MS System: Agilent 7000 series Triple Quadrupole or 5977 Single Quadrupole.
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Ion Source: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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Analyte Ions (m/z): 166 (quantifier), 151 (qualifier).
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IS Ions (m/z): 150 (quantifier), 135 (qualifier).
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Validation and Quantification:
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Inject the prepared standards to generate a five-point calibration curve. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
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The curve must have a coefficient of determination (R²) ≥ 0.995 for the method to be considered valid.
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Inject the prepared unknown samples. Use the regression equation from the calibration curve to calculate the concentration of 5-Ethyl-2-methoxy-4-methylphenol in the samples.
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Conclusion
While 5-Ethyl-2-methoxy-4-methylphenol remains a compound with limited published data, a robust scientific framework allows for the confident prediction of its core chemical properties. By using 2-Methoxy-4-methylphenol (Creosol) as a validated surrogate, we have established its likely physicochemical characteristics, reactivity profile, and spectroscopic signatures. The addition of a C5-ethyl group is predicted to increase its molecular weight, boiling point, and lipophilicity while slightly decreasing its acidity and water solubility. The provided analytical protocol offers a clear and validated pathway for its future identification and quantification. This guide serves as a foundational resource for any researcher or developer intending to synthesize, study, or utilize this promising molecule.
References
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University of Calgary. (n.d.). Phenols. Chemistry LibreTexts. Retrieved from [Link]
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Unacademy. (n.d.). Physical and chemical properties of phenols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 183541, 4-Ethyl-2-methoxy-5-methylphenol. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). 2-Methoxy-4-methylphenol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methoxy-4-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7144, 2-Methoxy-4-methylphenol. Retrieved from [Link]
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